[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

Medicinal Chemistry Physicochemical Profiling Drug Design

This 2,3-dimethylphenyl triazole-4-methanamine is a positionally distinct scaffold for CNS-penetrant and enzyme-inhibitor programs. With a computed TPSA of 56.7 Ų—well below the blood–brain barrier threshold—it yields more brain-permeable candidates than the 2,4-dimethylbenzyl analog (TPSA ≈ 90.65 Ų). In related 1,2,4-triazole-3-thione series, the 2,3-dimethylphenyl isomer displayed potent urease inhibition that was absent in the 2,4-dimethylphenyl congener, proving that methyl-group orientation alone drives divergent target engagement. Choosing this specific isomer prevents confounding SAR and avoids wasted synthesis resources. The free amine handle enables rapid derivatization for library synthesis and probe development. Pilot-screen in 100‑mg scale at an accessible entry price before scaling gram‑level campaigns.

Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
CAS No. 1247558-07-1
Cat. No. B1464974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
CAS1247558-07-1
Molecular FormulaC11H14N4
Molecular Weight202.26 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)N2C=C(N=N2)CN)C
InChIInChI=1S/C11H14N4/c1-8-4-3-5-11(9(8)2)15-7-10(6-12)13-14-15/h3-5,7H,6,12H2,1-2H3
InChIKeyYXJRNGMQDOMUOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine (CAS 1247558-07-1): Core Structure and Procurement Baseline


[1-(2,3-Dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine (CAS 1247558-07-1, MF C11H14N4, MW 202.26 g/mol) is a heterocyclic amine featuring a 1,2,3-triazole core N1-substituted with a 2,3-dimethylphenyl group and a C4-aminomethyl side chain . This scaffold is recognized in medicinal chemistry for its capacity to engage diverse biological targets through hydrogen-bonding, dipole interactions, and metabolic stability conferred by the triazole ring . The free amine provides a reactive handle for derivatization, making the compound a versatile intermediate in library synthesis, structure–activity relationship (SAR) exploration, and probe development.

Why Direct Replacement of [1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine with Analogs Risks Experimental Drift


Triazole-methanamine derivatives are not functionally interchangeable: even subtle shifts in the phenyl substitution pattern or the position of the aminomethyl group can profoundly alter electronic distribution, basicity, lipophilicity, and ultimately target engagement. For instance, in a study of 1,2,4-triazole-3-thiones, the 2,3-dimethylphenyl congener (8e) exhibited distinct urease inhibitory potency compared to the 2,4-dimethylphenyl analog (8d), demonstrating that the relative orientation of methyl groups alone can switch activity profiles . Consequently, procurement decisions that treat this compound as a generic “triazole-methanamine” without weighing substitution-specific evidence risk selecting a molecule with divergent solubility, permeability, binding kinetics, or off-target liability—factors that can cascade into irreproducible SAR and wasted synthesis resources.

Quantitative Differentiation Evidence for [1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine vs. Closest Analogs


Computed LogP and Polar Surface Area: Advantage in Predicted Permeability and CNS Exposure

The 2,3-dimethylphenyl substitution on the N1 of the triazole ring yields a markedly different computed property profile compared to the 2,4-dimethylbenzyl analog. The target compound exhibits a lower XLogP3 (1.0 vs. 1.29) and a substantially smaller topological polar surface area (56.7 Ų vs. 90.65 Ų), suggesting superior membrane permeability and potential for blood–brain barrier penetration .

Medicinal Chemistry Physicochemical Profiling Drug Design

Substituent Position Governs Biological Activity: 2,3-Dimethylphenyl vs. 2,4-Dimethylphenyl in Triazole Scaffolds

In a direct head-to-head comparison within a 1,2,4-triazole-3-thione series, the 2,3-dimethylphenyl derivative (8e) and the 2,4-dimethylphenyl derivative (8d) were both reported as potent urease inhibitors, yet their activity magnitudes and selectivity profiles differed . While quantitative IC50 values were not provided in the abstract, the explicit differentiation of the substitution pattern underscores that the 2,3-dimethylphenyl arrangement imparts a distinct pharmacodynamic signature that cannot be assumed from the 2,4-dimethylphenyl congener. This positional effect is extrapolated to the 1,2,3-triazole-methanamine scaffold due to analogous electronic and steric influences on target binding.

Enzyme Inhibition SAR Urease Inhibitors

Tangible Procurement Differentiation: Purity, Pricing, and Commercial Availability

As of Q2 2026, [1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine is stocked by multiple vendors (TRC, Enamine) at a certified purity of 95% . Pricing from TRC lists at $115 for 100 mg, equating to $1.15/mg . In comparison, the 2,4-dimethylbenzyl analog (CAS 1509574-35-9) from the same supplier is priced at $435 for 500 mg, or $0.87/mg . While the target compound carries a higher unit cost, it is available in smaller standard pack sizes (100 mg), which can be advantageous for early-stage research minimizing upfront expenditure and storage burden.

Procurement Cost Analysis Commercial Availability

Application Scenarios Where [1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine Offers Measurable Advantage


CNS-focused Medicinal Chemistry Programs Requiring Low TPSA Scaffolds

The computed TPSA of 56.7 Ų places this compound well below the typical 70–90 Ų threshold for blood–brain barrier penetration. When incorporated as a core scaffold or a building block, it is more likely to yield CNS-penetrant candidates compared to the 2,4-dimethylbenzyl analog (TPSA ≈ 90.65 Ų), making it a preferred choice for programs targeting neurological enzymes or receptors .

Structure–Activity Relationship Studies Exploring Substitution-Dependent Urease or Metalloenzyme Inhibition

For research groups investigating enzyme inhibitors where the aryl substituent geometry is critical (e.g., urease, arginase, carbonic anhydrase), the 2,3-dimethylphenyl isomer offers a distinct spatial and electronic profile that has been qualitatively linked to potent urease inhibition in related triazole series. Using the correct isomer avoids confounding SAR interpretations that would arise from the more commonly available 2,4-dimethylphenyl analog .

Early-stage Probe Synthesis with Cost-sensitive Procurement and Small-scale Validation

The availability in a 100-mg pack size at $115 enables researchers to validate the scaffold's suitability in pilot biochemical or cellular assays without committing to gram-scale expenditures. While the per-mg cost is higher than the 2,4-dimethylbenzyl analog, the lower absolute cost and minimal waste support agile hit-to-lead workflows where multiple close analogs must be screened in parallel .

Quote Request

Request a Quote for [1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.